molecular formula C11H16ClN5 B413893 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine CAS No. 111669-20-6

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine

Cat. No.: B413893
CAS No.: 111669-20-6
M. Wt: 253.73g/mol
InChI Key: KFYSUMDKLIXYMB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine is a chemical compound with the molecular formula C11H16ClN5 and a molecular weight of 253.73 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is particularly notable for its use in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually include refluxing the mixture for several hours to ensure complete substitution .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine primarily undergoes nucleophilic substitution reactions due to the presence of the chloro group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, substitution with an amine would yield an aminotriazine derivative .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine involves the interaction with nucleophilic sites on target molecules. The chloro group is highly reactive and can be displaced by nucleophiles, leading to the formation of covalent bonds with the target. This reactivity is exploited in various applications, such as protein modification in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine is unique due to the presence of pyrrolidine rings, which impart specific steric and electronic properties. These properties make it particularly useful in proteomics research and other applications where selective reactivity is required .

Properties

IUPAC Name

2-chloro-4,6-dipyrrolidin-1-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5/c12-9-13-10(16-5-1-2-6-16)15-11(14-9)17-7-3-4-8-17/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSUMDKLIXYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)Cl)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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